N-(2-aminophenyl)-N-methyl-N-phenylamine
Description
Contextualization within Aromatic Amine Chemistry and its Derivatives
Aromatic amines are a major class of organic compounds characterized by an amino group attached to an aromatic ring. They are fundamental components in the synthesis of a vast array of industrial and pharmaceutical products, including dyes, polymers, and medicines. nih.gov The reactivity of aromatic amines is largely dictated by the interplay between the amino group and the aromatic system. The nitrogen's lone pair of electrons can delocalize into the aromatic ring, influencing its electron density and reactivity in electrophilic substitution reactions. scbt.com
N-(2-aminophenyl)-N-methyl-N-phenylamine, with its Chemical Abstracts Service (CAS) number 50374-92-0, is a multifaceted derivative of this class. nih.gov It incorporates a primary amino group and a tertiary amino group, both linked to phenyl rings. This specific arrangement of functional groups imparts a unique combination of electronic and steric properties, setting it apart from simpler aromatic amines like aniline (B41778) or N-methylaniline. The presence of two amino groups with different substitution patterns on the same aromatic scaffold suggests a rich and varied reactivity profile, offering potential for selective chemical transformations.
Significance of the this compound Molecular Scaffold in Advanced Organic Synthesis
The molecular framework of this compound presents a versatile scaffold for the construction of complex organic molecules, particularly nitrogen-containing heterocycles. Ortho-phenylenediamines are well-established precursors to benzimidazoles, a class of heterocyclic compounds with a wide range of pharmacological activities. chemicalbook.com The reaction of an ortho-diamine with aldehydes or carboxylic acids is a common and effective method for synthesizing these important structures. Given that this compound is a substituted ortho-phenylenediamine, it is a prime candidate for the synthesis of novel, substituted benzimidazole (B57391) derivatives.
The presence of the N-methyl-N-phenyl group at the 2-position of the aniline ring introduces specific steric and electronic features that can be exploited in synthetic design. This bulky substituent can influence the regioselectivity of reactions and the conformational properties of the resulting products. Furthermore, the tertiary amine can act as a directing group or a site for further functionalization. The potential to use this scaffold to create diverse molecular architectures makes it a person of significant interest in the field of advanced organic synthesis.
Overview of Current Research Landscape and Gaps Pertaining to this compound
A review of the current scientific literature reveals that while there is extensive research on aromatic amines and ortho-phenylenediamines in general, specific studies focusing on this compound are notably scarce. Much of the available information is limited to its basic chemical properties and its listing in chemical supplier catalogs. nih.govscbt.com
The synthesis of the closely related compound, N-methyl-o-phenylenediamine, is well-documented, with methods often involving the methylation of o-nitroaniline followed by reduction. These established procedures provide a strong foundation for the development of synthetic routes to this compound. However, detailed investigations into the optimization of these synthetic pathways and the exploration of its reactivity are lacking.
A significant gap exists in the exploration of this compound's potential as a building block in medicinal chemistry and materials science. While aromatic amines are known to be key components in the synthesis of dyes and pharmaceuticals, the specific applications of this compound in these areas have not been thoroughly investigated. Its potential as a ligand for metal complexes or as a monomer for specialty polymers also remains an unexplored frontier.
Research Objectives for Comprehensive Scholarly Investigation of this compound
To address the existing gaps in the understanding of this compound, a comprehensive research program should be undertaken with the following objectives:
Development of Efficient and Scalable Synthetic Routes: To design and optimize synthetic methods for the preparation of this compound with high yield and purity, likely starting from readily available precursors like o-phenylenediamine (B120857) or o-nitroaniline.
Thorough Characterization of Physicochemical Properties: To conduct a detailed analysis of the spectroscopic and physical properties of the compound to establish a comprehensive reference dataset.
Exploration of its Utility in Heterocyclic Synthesis: To investigate the reactivity of this compound in cyclization reactions to synthesize novel, substituted nitrogen-containing heterocycles, particularly benzimidazoles.
Investigation of its Potential in Materials Science: To explore the use of this compound as a building block for the synthesis of new dyes, polymers, and other advanced materials, and to evaluate their properties.
Assessment of its Biological Activity: To screen this compound and its derivatives for potential pharmacological activities, leveraging the known bioactivity of related aromatic amine structures.
The following data tables provide a summary of the known properties of this compound and a comparison with a related compound.
Table 1: Physicochemical Properties of this compound nih.gov
| Property | Value |
| Molecular Formula | C₁₃H₁₄N₂ |
| Molecular Weight | 198.26 g/mol |
| CAS Number | 50374-92-0 |
| Appearance | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Interactive Data Table: Comparison of Related Aromatic Amines
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₁₃H₁₄N₂ | 198.26 | Primary and tertiary aromatic amine |
| N-Methyl-o-phenylenediamine | C₇H₁₀N₂ | 122.17 | Primary and secondary aromatic amine |
Structure
3D Structure
Properties
IUPAC Name |
2-N-methyl-2-N-phenylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14/h2-10H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSPDVXRRIWYJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444695 | |
| Record name | N-(2-aminophenyl)-N-methyl-N-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50374-92-0 | |
| Record name | N-(2-aminophenyl)-N-methyl-N-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2 Aminophenyl N Methyl N Phenylamine and Its Advanced Derivatives
Established Synthetic Pathways for the Core N-(2-aminophenyl)-N-methyl-N-phenylamine Structure
The traditional synthesis of the this compound core structure relies on fundamental organic reactions. These pathways involve the sequential or convergent assembly of the molecule from simpler aromatic precursors.
Reductive Amination Strategies in Aromatic Amine Synthesis
Reductive amination is a cornerstone method for forming carbon-nitrogen bonds and is highly relevant for synthesizing complex amines from carbonyl compounds and less substituted amines. sigmaaldrich.comharvard.edu This process typically involves the reaction of a carbonyl group (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced to the final amine in the same reaction vessel. sigmaaldrich.comwikipedia.org
For the synthesis of this compound, a potential reductive amination route could involve the reaction of N-methylaniline with a suitable nitro-substituted aldehyde, followed by the reduction of both the imine and the nitro group. The choice of reducing agent is critical for the success of the reaction. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently employed because they are capable of reducing the protonated imine intermediate much faster than the initial carbonyl compound, especially under weakly acidic conditions (pH 3-4). harvard.edu Sodium triacetoxyborohydride is often preferred as it is less toxic and highly selective for a wide range of substrates, including aromatic and aliphatic aldehydes and ketones, as well as primary and secondary amines. harvard.edu
The general process can be summarized as follows:
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon, followed by dehydration to form an imine. In the presence of an acid catalyst, this forms an iminium ion.
Reduction: A hydride reducing agent selectively reduces the C=N double bond of the imine/iminium ion to yield the amine. sigmaaldrich.com
One-pot reactions are common, where the carbonyl compound, amine, and reducing agent are all combined, streamlining the synthesis. wikipedia.org
SN2 Alkylation Approaches for Substituted Phenylamines
Direct alkylation of amines with alkyl halides via an Sₙ2 (bimolecular nucleophilic substitution) reaction is another fundamental approach to forming C-N bonds. However, this method is often problematic for the controlled synthesis of secondary or tertiary amines from primary or secondary amine precursors. masterorganicchemistry.com
The primary challenge is overalkylation. The product amine formed after the first alkylation is often more nucleophilic than the starting amine. masterorganicchemistry.com For instance, in an attempt to synthesize a secondary amine from a primary amine, the newly formed secondary amine can compete with the starting material for the alkyl halide, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.com
In the context of synthesizing this compound, one might consider the methylation of N-(2-aminophenyl)-N-phenylamine. However, the secondary amine product would be more nucleophilic and could react further. A large excess of the starting amine can sometimes favor the desired product, but yields can be low. masterorganicchemistry.com Due to these control issues, reductive amination is generally considered a superior method for the clean synthesis of more substituted amines from less substituted ones. masterorganicchemistry.com An exception where this reaction is useful is "exhaustive methylation," where a large excess of a highly reactive alkyl halide like methyl iodide is used to intentionally produce the quaternary ammonium salt. masterorganicchemistry.com
Reduction of Nitroaromatic Precursors to Aminophenyl Moieties
The reduction of a nitro group to an amine is one of the most important transformations in aromatic chemistry and a key step in many syntheses of aniline (B41778) derivatives. sci-hub.stjsynthchem.com This is particularly relevant for creating the 2-aminophenyl portion of the target molecule, which can be derived from a corresponding 2-nitroaniline (B44862) precursor.
A wide array of methods exists for this conversion, ranging from industrial-scale catalytic hydrogenation to laboratory-scale chemical reductions. wikipedia.org
Catalytic Hydrogenation: This is a widely used industrial method. It involves using hydrogen gas (H₂) with a metal catalyst. Common catalysts include Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org The reaction conditions can be tuned to be highly efficient, but chemoselectivity can be a challenge if other reducible functional groups (like alkenes, alkynes, or carbonyls) are present in the molecule. sci-hub.st
Metal Reductions in Acidic Media: A classic and reliable method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). wikipedia.org
Other Reducing Agents: Various other reagents can effect this transformation. Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can be used for the selective reduction of one nitro group in a dinitro compound. wikipedia.org More recently, systems like sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes, such as Ni(PPh₃)₄, have been developed to reduce nitroaromatics to their corresponding amines under mild conditions. jsynthchem.comjsynthchem.com
Novel and Optimized Synthetic Routes to this compound
Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign processes. This includes optimizing existing methods and creating novel catalytic systems.
Catalytic Hydrogenation Techniques for Aminophenyl Compounds
While catalytic hydrogenation is an established method, significant research has focused on optimizing catalysts and reaction conditions to improve selectivity and yield, particularly for producing aminophenol compounds. researchgate.netresearchgate.net These principles are directly applicable to the synthesis of other aminophenyl structures. The hydrogenation of a nitroaromatic compound like nitrobenzene (B124822) to p-aminophenol, for example, proceeds through an N-phenylhydroxylamine intermediate. researchgate.netresearchgate.net The final product distribution (aminophenol vs. aniline) is highly dependent on the catalyst and reaction parameters.
Key optimization parameters include:
Catalyst Choice: Platinum-based catalysts (e.g., Pt/C) often favor the formation of hydroxylamine (B1172632) intermediates, which can then rearrange to aminophenols in acidic media. researchgate.netresearchgate.net In contrast, palladium (Pd) catalysts tend to favor the complete reduction to aniline. researchgate.net Nickel-based catalysts, such as Raney nickel or nickel boride (Ni₂B), are also effective and offer a lower-cost alternative to precious metals. google.comchlorpars.com
Reaction Conditions: Factors such as hydrogen pressure, temperature, solvent polarity, and agitation speed can significantly influence the reaction rate and selectivity. researchgate.netchlorpars.comacs.org For example, increasing solvent polarity has been shown to increase the rate of hydrogenation. acs.org
Catalyst Support and Modifiers: The material supporting the metal catalyst (e.g., carbon, HZSM-5) and the presence of catalyst promoters or poisons (like lead in Pb-Pt catalysts) can dramatically alter the catalytic performance and product selectivity. researchgate.net
These advanced techniques allow for fine-tuning the reduction of nitroaromatic precursors to obtain the desired aminophenyl moiety with high efficiency.
Chemo- and Regioselective Synthesis of this compound
Achieving chemo- and regioselectivity is crucial when synthesizing complex molecules with multiple reactive sites. For a molecule like this compound, this could involve selectively reducing one of two nitro groups or selectively methylating a specific nitrogen atom.
Modern synthetic strategies often employ one-pot procedures that combine multiple reaction steps, which can enhance efficiency and control selectivity. nih.gov For instance, a highly selective synthesis could involve a tandem reaction that combines the reduction of a nitro group with a subsequent N-alkylation step in a single process. A reported method for the direct synthesis of N-methylamines from nitroarenes uses polyformaldehyde as a C1 source, avoiding traditional, more toxic methylation reagents and proceeding without the need for an external hydrogen source. researchgate.net Such methods represent a significant advancement in creating N-methylated anilines from nitroaromatic compounds.
The development of highly selective catalysts is also key. For example, specific catalytic systems have been designed for the chemoselective reduction of nitro groups in the presence of other sensitive functionalities like halogens, ketones, or esters. sci-hub.st An iron catalyst derived from an iron-phenanthroline complex, for instance, has shown excellent chemoselectivity in reducing a wide variety of nitroarenes. sci-hub.st Applying these principles allows for the targeted synthesis of complex molecules like this compound with high precision and efficiency.
Data Tables
Table 1: Overview of Synthetic Strategies
| Strategy | Description | Key Reagents/Catalysts | Advantages | Challenges |
|---|---|---|---|---|
| Reductive Amination | Forms a C-N bond by reacting a carbonyl with an amine, followed by reduction of the intermediate imine. | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Good control, high yields, applicable to many substrates. | Requires carbonyl precursor, potential side reactions. |
| Sₙ2 Alkylation | Direct reaction of an amine with an alkyl halide. | Alkyl halides (e.g., CH₃I) | Simple concept. | Prone to overalkylation, poor selectivity, often low yields. |
| Nitro Group Reduction | Conversion of an aromatic nitro group (-NO₂) to an amine (-NH₂). | H₂ with Pd/C, PtO₂, or Raney Ni; Fe/HCl; Na₂S₂O₄ | High-yielding, widely applicable. | Chemoselectivity can be an issue with other reducible groups. |
| Optimized Catalytic Hydrogenation | Fine-tuning of hydrogenation conditions to maximize yield and selectivity. | Modified catalysts (e.g., Pt-Pb/SiO₂), optimized solvents and pressure. | High efficiency and selectivity. | Requires careful optimization of multiple parameters. |
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| This compound | C₁₃H₁₄N₂ | Target compound of synthesis. |
| N-methylaniline | C₇H₉N | Potential precursor in reductive amination. |
| Aniline | C₆H₇N | Basic aromatic amine structure. |
| Sodium cyanoborohydride | CH₃BNNa | Reducing agent for reductive amination. |
| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | Selective reducing agent for reductive amination. |
| Methyl iodide | CH₃I | Alkylating agent for methylation. |
| Palladium-on-carbon (Pd/C) | Pd/C | Heterogeneous catalyst for hydrogenation. |
| Raney nickel | Ni-Al | Catalyst for hydrogenation. |
| p-Aminophenol | C₆H₇NO | Product of selective nitrobenzene reduction. |
| N-phenylhydroxylamine | C₆H₇NO | Intermediate in nitrobenzene reduction. |
Green Chemistry Principles in this compound Synthesis
The direct synthesis of this compound via established green protocols is not extensively documented in current literature. However, the principles of green chemistry are widely applied to the synthesis of its parent scaffold, o-phenylenediamine (B120857) (OPDA), and related derivatives. These methodologies aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Such principles are, by extension, applicable to the synthesis of more complex derivatives like this compound.
Key green approaches in the synthesis of OPDA-based structures include:
Use of Green Solvents: Traditional syntheses often employ volatile and toxic organic solvents. Greener alternatives include water, polyethylene (B3416737) glycol (PEG), and ionic liquids, which reduce environmental harm. rsc.orgmdpi.com For instance, the synthesis of 1,5-benzodiazepines from OPDA has been efficiently conducted using PEG-400 as a recyclable solvent medium. rsc.org
Catalyst Innovation: The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. This includes the use of heterogeneous catalysts, nanocatalysts, and biocatalysts, which often offer high selectivity, mild reaction conditions, and ease of separation and reuse. bohrium.comnih.gov For example, supported gold nanoparticles and various metal oxides have been employed as efficient and reusable catalysts for creating benzimidazole (B57391) derivatives from OPDA. nih.gov
Solvent-Free and Microwave-Assisted Reactions: Conducting reactions without a solvent (neat conditions) or using microwave irradiation can dramatically reduce reaction times, energy consumption, and the need for solvents. mdpi.comijtsrd.com The synthesis of 1,5-benzodiazepines has been achieved under solvent-free conditions using catalysts like silica (B1680970) sulfuric acid or under microwave irradiation, leading to high yields and simplified purification. mdpi.comijtsrd.com
These strategies, proven effective for the broader class of aromatic diamines, lay a clear foundation for developing more sustainable and environmentally benign synthetic routes for this compound.
Synthesis of Structurally Related Derivatives and Analogues of this compound
The presence of two distinct amine functionalities—a primary aromatic amine (-NH₂) and a tertiary aromatic amine (-N(CH₃)Ph)—along with two phenyl rings, makes this compound a versatile platform for synthesizing a wide array of derivatives.
The differing reactivity of the primary and tertiary amino groups allows for selective functionalization. The primary amine is generally more nucleophilic and sterically accessible, making it the primary site for reactions like acylation and alkylation under controlled conditions.
N-Acylation: The primary amino group can be selectively acylated to form amides. This is a common strategy for introducing new functional groups or for use as a protecting group. While traditional methods use reactive agents like acetyl chloride or acetic anhydride (B1165640), modern green chemistry approaches offer milder alternatives. orientjchem.orgnih.gov Ultrasound irradiation, for example, has been used for the catalyst-free N-acylation of amines with acetic anhydride at room temperature, offering high yields and short reaction times. orientjchem.org
Table 1: Potential N-Acylation Reactions
| Acylating Agent | Conditions | Expected Major Product |
|---|---|---|
| Acetic Anhydride | Ultrasound, Room Temp orientjchem.org | N-(2-(N-methyl-N-phenylamino)phenyl)acetamide |
| Acetyl Chloride | Base (e.g., Pyridine) | N-(2-(N-methyl-N-phenylamino)phenyl)acetamide |
N-Alkylation: Selective mono-alkylation of the primary amine presents a challenge due to the potential for over-alkylation. Modern catalytic "borrowing hydrogen" methods, which use alcohols as alkylating agents with transition metal catalysts (e.g., Iridium or Ruthenium complexes), provide a green and efficient route to secondary amines. nih.govacs.org This avoids the use of toxic alkyl halides. acs.org The tertiary amine of the parent compound is significantly less reactive but could undergo quaternization to form a quaternary ammonium salt under more forcing alkylation conditions.
Table 2: Potential N-Alkylation Reactions
| Alkylating Agent | Catalyst/Conditions | Expected Major Product |
|---|---|---|
| Methanol (B129727) | NHC-Ir(III) Complex, Base nih.gov | N¹,N²-dimethyl-N²-phenylbenzene-1,2-diamine |
| Benzyl Alcohol | NHC-Ru(II) Complex, Base acs.org | N¹-benzyl-N²-methyl-N²-phenylbenzene-1,2-diamine |
The electronic properties of the amino groups strongly influence the reactivity of the two phenyl rings toward electrophilic aromatic substitution. Both the primary amino (-NH₂) and the tertiary N-methyl-N-phenylamino (-N(CH₃)Ph) groups are powerful activating, ortho-, para-directing groups. This high activation facilitates reactions such as halogenation, nitration, and Friedel-Crafts reactions.
The substitution pattern is determined by a combination of electronic and steric effects.
Ring A (Aminophenyl ring): The -NH₂ group directs incoming electrophiles to the positions ortho and para to it (positions 4 and 6). Position 4 is generally favored due to less steric hindrance compared to position 6, which is adjacent to the bulky N-methyl-N-phenylamino group.
Ring B (N-Phenyl ring): The -N(CH₃)- linkage directs electrophiles to the ortho and para positions of this ring. The para position is typically the major product due to the significant steric bulk of the rest of the molecule hindering approach to the ortho positions.
Therefore, electrophilic substitution is expected to yield a mixture of products, with major isomers resulting from substitution at the para-position of each ring.
The 1,2-diamine arrangement of the aminophenyl moiety is a classic precursor for the synthesis of various nitrogen-containing heterocycles. This allows for the construction of complex, fused ring systems with potential applications in medicinal chemistry and materials science.
Synthesis of Benzodiazepines: One of the most common applications of o-phenylenediamines and their derivatives is the synthesis of the 1,5-benzodiazepine core. This is typically achieved through a condensation reaction with two equivalents of a ketone or one equivalent of an α,β-unsaturated ketone (chalcone). ijtsrd.commdpi.com A wide range of catalysts, from traditional acids to greener options like iodine in PEG-400 or reusable solid acids like p-toluenesulfonic acid, can promote this cyclization. rsc.orgscialert.net
Table 3: Representative Synthesis of Benzodiazepine Derivatives from OPDA Analogues
| Carbonyl Compound | Catalyst | Solvent | Conditions | Reference |
|---|---|---|---|---|
| Acetone | TCT (Trichlorotriazine) | Methanol | Room Temp | mdpi.com |
| Chalcones | SiO₂–Al₂O₃ | Ethanol (B145695) | 80 °C | rsc.org |
| Acetophenones | I₂ | PEG-400 | Room Temp | rsc.org |
| Cyclic Ketones | p-TSA | Solvent-free | 80-85 °C | scialert.net |
Synthesis of Phenazines: The reaction of N-substituted o-phenylenediamines with 1,2-dicarbonyl compounds (like glyoxal (B1671930) or benzil) is a direct route to phenazine (B1670421) derivatives. guidechem.com The classical Wohl-Aue reaction, involving the condensation of an aniline with a nitrobenzene, and subsequent oxidative cyclization methods are also established routes. guidechem.comnih.gov These reactions build a new six-membered heterocyclic ring, resulting in a planar, aromatic system often exhibiting interesting photophysical or biological properties.
Advanced Spectroscopic Characterization and Structural Elucidation of N 2 Aminophenyl N Methyl N Phenylamine
High-Resolution Nuclear Magnetic Resonance Spectroscopy (1H and 13C NMR)
Comprehensive Assignment of Proton Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of N-(2-aminophenyl)-N-methyl-N-phenylamine is expected to exhibit distinct signals corresponding to the aromatic protons and the N-methyl group. The aromatic region, anticipated between δ 6.5 and 7.5 ppm, will display a complex series of multiplets due to the spin-spin coupling between adjacent protons on the two phenyl rings.
The protons on the 2-aminophenyl ring are influenced by both the amino (-NH₂) and the N-methyl-N-phenylamino groups. The amino group, being an electron-donating group, will cause a general upfield shift of the protons on this ring compared to unsubstituted benzene (B151609). The protons on the N-phenyl ring will be influenced by the N-methyl-N-(2-aminophenyl)amino substituent.
The N-methyl group is expected to appear as a sharp singlet, likely in the region of δ 3.2-3.3 ppm, based on data from similar N-methyl-N-phenyl derivatives. rsc.org The protons of the primary amino group (-NH₂) will likely produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but is anticipated in the range of δ 3.5-4.5 ppm.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-CH₃ | 3.2-3.3 | s | - |
| -NH₂ | 3.5-4.5 | br s | - |
| Aromatic-H | 6.5-7.5 | m | - |
Note: This is a predicted data table based on analogous compounds.
Carbon Chemical Shift Analysis and Two-Dimensional NMR Techniques
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The N-methyl carbon is expected to resonate at approximately δ 37 ppm. rsc.org The aromatic region of the spectrum, between δ 110 and 150 ppm, will show a total of twelve signals for the twelve aromatic carbons, unless there is accidental overlap.
The carbon atoms directly bonded to the nitrogen atoms will be significantly affected. The carbon of the 2-aminophenyl ring attached to the primary amino group is expected to be shielded, while the carbon attached to the tertiary nitrogen will also show a characteristic shift. The chemical shifts of the carbons on the N-phenyl ring will be influenced by the electron-donating nature of the tertiary amine group.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the definitive assignment of all proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent aromatic protons, aiding in the assignment of the complex multiplets. An HSQC spectrum would correlate each proton signal with its directly attached carbon signal, allowing for the unambiguous assignment of the ¹³C NMR spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | ~37 |
| Aromatic C-N (aminophenyl) | 140-150 |
| Aromatic C-N (phenyl) | 140-150 |
| Aromatic C-H | 110-130 |
| Aromatic C (quaternary) | 120-140 |
Note: This is a predicted data table based on analogous compounds.
Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)
Vibrational spectroscopy provides a molecular fingerprint, revealing the presence of specific functional groups and offering insights into the molecule's conformational properties.
Identification of Characteristic Vibrational Modes and Functional Group Analysis
The FT-IR spectrum of this compound will be characterized by several key absorption bands. The N-H stretching vibrations of the primary amino group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The asymmetric stretch will be at a higher frequency than the symmetric stretch. For comparison, the FT-IR spectrum of o-phenylenediamine (B120857) shows N-H stretching bands around 3384 cm⁻¹. researchgate.net
The C-N stretching vibrations will also be prominent. The aromatic C-N stretching of the tertiary amine is anticipated in the 1360-1250 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings will be observed above 3000 cm⁻¹, while the N-CH₃ stretching will be found in the 2850-2960 cm⁻¹ range. The out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ region will be indicative of the substitution patterns on the aromatic rings.
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | ~3450 | Medium |
| N-H Stretch (symmetric) | ~3350 | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch (N-CH₃) | 2850-2960 | Medium-Weak |
| C=C Aromatic Ring Stretch | 1500-1600 | Strong-Medium |
| N-H Bend | 1590-1650 | Medium |
| Aromatic C-N Stretch | 1250-1360 | Strong-Medium |
Note: This is a predicted data table based on analogous compounds.
The Raman spectrum will complement the FT-IR data. Aromatic ring breathing modes, which are often strong in Raman spectra, will provide information about the substituted benzene rings. A comparative study of phenylenediamine isomers has shown that the ring breathing mode is sensitive to the nature of substituents. nih.gov
Conformational Analysis and Intermolecular Interactions via Vibrational Signatures
The positions and shapes of the N-H stretching bands in the FT-IR spectrum can provide information about hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the primary amino group of one molecule and the nitrogen atoms of another is possible. This would lead to a broadening and a shift to lower wavenumbers of the N-H stretching bands compared to the gas phase or dilute solutions. The presence of the bulky N-phenyl group may introduce steric hindrance that influences the preferred conformation of the molecule, which could be reflected in the vibrational spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), is expected to exhibit strong absorption bands in the ultraviolet region. These absorptions arise from π → π* transitions within the aromatic rings and n → π* transitions involving the non-bonding electrons of the nitrogen atoms.
Based on data for structurally similar compounds like N-methyl-N-phenyl benzenamine and o-phenylenediamine, multiple absorption maxima are anticipated. nist.govsielc.com The spectrum of N-methyl-N-phenyl benzenamine shows an absorption maximum around 250 nm with a shoulder at higher wavelengths. o-Phenylenediamine exhibits absorption maxima around 235 nm and 290 nm. Therefore, it is reasonable to predict that this compound will have at least two significant absorption bands, likely in the ranges of 230-260 nm and 280-320 nm. The exact positions and intensities of these bands will be influenced by the electronic interplay between the amino and the N-methyl-N-phenylamino substituents on the aromatic system.
Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λmax (nm) |
| π → π | 230-260 |
| n → π / π → π* | 280-320 |
Note: This is a predicted data table based on analogous compounds.
Analysis of Electronic Transitions and Aromatic Chromophore Behavior
The electronic absorption spectrum of this compound is expected to be dominated by transitions within its aromatic systems. The molecule contains two phenyl rings, which act as primary chromophores. The electronic transitions are primarily of the π → π* type, characteristic of aromatic compounds.
Based on studies of related substituted diphenylamines and anilines, the absorption spectrum would likely exhibit multiple bands in the ultraviolet (UV) region. nih.govrsc.org The presence of the amino (-NH₂) and N-methyl-N-phenylamino groups significantly influences the electronic properties of the phenyl rings. These electron-donating groups can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene, indicating a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). elsevierpure.com
The interaction between the lone pair of electrons on the nitrogen atoms and the π-systems of the aromatic rings leads to delocalization, which extends the conjugation and affects the energy of the electronic transitions. Intramolecular charge transfer (ICT) transitions, from the electron-rich amino-substituted phenyl ring to the other phenyl ring, may also contribute to the absorption profile, potentially giving rise to broad and complex absorption bands. researchgate.net
Solvent Effects on Electronic Absorption Spectra
The electronic absorption spectra of this compound are anticipated to exhibit solvatochromism, where the position of the absorption bands changes with the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule.
In nonpolar solvents, the molecule exists in a less polarized state. As the solvent polarity increases, polar solvents can stabilize the more polar excited state to a greater extent than the ground state, leading to a bathochromic (red) shift. guidechem.com Conversely, if the ground state is more polar and interacts more strongly with the solvent, a hypsochromic (blue) shift may be observed. For aromatic amines, the nature and extent of solvatochromism depend on the specific electronic transition and the nature of the substituents. nist.gov
A hypothetical study of this compound in a range of solvents with varying polarities, such as hexane (B92381) (nonpolar), dichloromethane (B109758) (polar aprotic), and ethanol (polar protic), would be expected to reveal shifts in the λₘₐₓ values of its absorption bands. The data in the table below is a hypothetical representation based on typical solvatochromic shifts observed for similar aromatic amines.
| Solvent | Polarity Index | λₘₐₓ₁ (nm) | λₘₐₓ₂ (nm) |
|---|---|---|---|
| Hexane | 0.1 | 245 | 290 |
| Dichloromethane | 3.1 | 250 | 298 |
| Ethanol | 4.3 | 252 | 305 |
High-Resolution Mass Spectrometry for Molecular Identity and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular identity and elucidating the fragmentation pathways of organic molecules. For this compound (C₁₃H₁₄N₂), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition. nih.gov
Under electron ionization (EI) or electrospray ionization (ESI), the molecule would undergo characteristic fragmentation. Based on the fragmentation patterns of related substituted diphenylamines and anilines, several key fragmentation pathways can be predicted. guidechem.comnih.gov
The most probable initial fragmentation steps would involve the cleavage of bonds adjacent to the tertiary nitrogen atom. This could include:
Loss of a methyl radical (•CH₃): leading to the formation of a stable [M - 15]⁺ ion.
Loss of a phenyl radical (•C₆H₅): resulting in a fragment corresponding to the N-methyl-2-aminophenylamino cation.
Cleavage of the N-C bond to the aminophenyl ring: generating a diphenylmethylamino cation or a related fragment.
Fragmentation of the aminophenyl ring: potentially involving the loss of HCN or other small neutral molecules following ring opening. dntb.gov.ua
A plausible fragmentation pathway is outlined below:
Molecular Ion (m/z 198): [C₁₃H₁₄N₂]⁺•
Loss of •CH₃ (m/z 183): [C₁₂H₁₁N₂]⁺
Loss of NH₂ radical from the aminophenyl group (m/z 182): [C₁₃H₁₂N]⁺
Formation of the diphenylamine (B1679370) radical cation (m/z 169) through rearrangement and loss of CH₃N.
The following table presents a hypothetical summary of the major fragments and their proposed compositions that would be expected in the high-resolution mass spectrum.
| m/z (Observed) | Proposed Formula | Proposed Fragment Identity |
|---|---|---|
| 198.1157 | C₁₃H₁₄N₂ | Molecular Ion [M]⁺• |
| 183.0922 | C₁₂H₁₁N₂ | [M - CH₃]⁺ |
| 169.0891 | C₁₂H₁₁N | [M - CH₃N]⁺• (Diphenylamine radical cation) |
| 105.0578 | C₇H₇N | [C₆H₅NCH₃]⁺ |
| 92.0656 | C₆H₆N₂ | [H₂NC₆H₄NH]⁺• |
X-ray Crystallography for Solid-State Molecular Structure Determination
Detailed Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound would be governed by a combination of intermolecular forces. The primary amino group (-NH₂) is a key functional group capable of forming hydrogen bonds. It can act as a hydrogen bond donor, interacting with the nitrogen atom of an adjacent molecule or other potential acceptor sites.
Therefore, it is highly probable that the crystal structure would feature a network of intermolecular N-H···N hydrogen bonds . These interactions are a common and significant feature in the crystal structures of aminophenyl derivatives and play a crucial role in stabilizing the crystal lattice.
Conformational Analysis in the Crystalline State
The conformation of this compound in the solid state is determined by the torsion angles between the phenyl rings and the central nitrogen atom. Due to steric hindrance between the ortho-hydrogens of the phenyl rings and the methyl group, a completely planar conformation is unlikely.
It is expected that the phenyl rings would be twisted out of the plane defined by the C-N-C bonds, adopting a propeller-like conformation, which is common for tri-substituted amines. The exact dihedral angles would be a compromise between maximizing π-conjugation (favoring planarity) and minimizing steric repulsion. Studies on similar N,N-disubstituted anilines have shown a wide range of torsion angles, and the specific conformation of the title compound would be determined by the subtle interplay of intramolecular steric effects and intermolecular packing forces within the crystal. The presence of the primary amino group in the ortho position of one of the phenyl rings could also influence the conformation through potential intramolecular hydrogen bonding with the tertiary amine nitrogen, although this is less likely to be the dominant interaction compared to intermolecular hydrogen bonding.
Theoretical and Computational Chemistry Studies of N 2 Aminophenyl N Methyl N Phenylamine
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of molecular systems. For N-(2-aminophenyl)-N-methyl-N-phenylamine, DFT calculations provide a powerful lens to scrutinize its structural and electronic nuances. These calculations are often performed using specific basis sets, such as B3LYP/6-311G(d,p) or B3LYP/cc-pVDZ, to ensure a high degree of accuracy. researchgate.netrsc.org
Geometry Optimization and Electronic Structure Analysis (e.g., Spin Density, Charge Distribution)
The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For related aromatic amine compounds, DFT calculations have successfully determined bond lengths, bond angles, and dihedral angles. nih.gov For instance, in a study of 1-(2'-aminophenyl)-2-methyl-4-nitroimidazole, a related compound with an aminophenyl group, the experimental charge-density distribution was determined and compared with theoretical models. nih.govresearchgate.net This type of analysis for this compound would reveal the spatial arrangement of its phenyl rings and amino groups.
Following geometry optimization, the electronic structure can be analyzed. This includes mapping the spin density and charge distribution across the molecule. In similar molecules, the distribution of electron density and the net atomic charges are key to understanding their chemical behavior. For example, in a study on a derivative of 2-aminobenzimidazole, natural bond orbital (NBO) analysis was used to understand hyperconjugative interactions and charge delocalization. irdindia.in Such an analysis for this compound would pinpoint the electron-rich and electron-deficient regions of the molecule.
Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations are a valuable tool for predicting spectroscopic data, which can then be correlated with experimental findings for structural verification.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net Studies have shown that for a diverse set of organic molecules, DFT-GIAO calculations can provide accurate predictions of NMR chemical shifts, aiding in the correct assignment of complex structures. rsc.orgresearchgate.net For this compound, predicting the chemical shifts of the protons and carbons in its phenyl rings, methyl group, and amino groups would be crucial for its characterization.
IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, after appropriate scaling, can be compared with experimental Fourier-transform infrared (FT-IR) spectra to assign specific vibrational modes, such as N-H and C-N stretching vibrations. nih.govjseepublisher.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.netchemrxiv.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Energies)
Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic properties of a molecule. libretexts.org The HOMO and LUMO are the key orbitals involved in chemical reactions. researchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A smaller energy gap suggests higher reactivity. nih.gov For analogous aromatic amines, the HOMO is often localized on the electron-rich amino and phenyl groups, while the LUMO distribution varies depending on the substituents. researchgate.netscispace.com An FMO analysis of this compound would provide valuable information about its stability and potential for electronic transitions.
| Parameter | Description |
|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and reactive sites of a molecule. researchgate.netresearchgate.net
Identification of Electrophilic and Nucleophilic Sites on the Molecular Surface
The MEP map illustrates the electrostatic potential on the electron density surface of a molecule. Different colors represent different potential values, typically with red indicating regions of negative potential (nucleophilic sites, prone to electrophilic attack) and blue indicating regions of positive potential (electrophilic sites, prone to nucleophilic attack). researchgate.net For molecules containing amino groups, the nitrogen atoms are often associated with regions of negative potential, making them likely sites for interaction with electrophiles. researchgate.net
Prediction of Reactive Centers and Intermolecular Interaction Potentials
By identifying the electrophilic and nucleophilic sites, MEP maps can predict the most probable centers for chemical reactions. mdpi.com Furthermore, the MEP provides insights into intermolecular interactions, such as hydrogen bonding. nih.gov For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the amino groups, highlighting them as key reactive centers and potential hydrogen bond acceptors. The aromatic rings would also exhibit characteristic electrostatic potential distributions influencing their interaction with other molecules.
| Color on MEP Map | Potential | Interpretation |
|---|---|---|
| Red | Negative | Nucleophilic site, susceptible to electrophilic attack. |
| Blue | Positive | Electrophilic site, susceptible to nucleophilic attack. |
| Green | Neutral | Region of near-zero potential. |
Chemical Reactivity Descriptors and Global/Local Reactivity Indicesnih.goviitd.ac.innih.gov
Chemical reactivity descriptors derived from conceptual Density Functional Theory (DFT) are crucial for understanding the stability and reactivity of a molecule. dergipark.org.tr These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijarset.comimist.ma
Electronegativity, Global Hardness, Softness, and Electrophilicity Indexiitd.ac.innih.gov
The primary global reactivity descriptors are defined as follows:
Electronegativity (χ): Represents the power of an atom or group of atoms to attract electrons. It is calculated as the negative of the chemical potential. ijarset.com
Chemical Potential (µ): Calculated from the HOMO and LUMO energies: µ = (ELUMO + EHOMO) / 2. researchgate.net
Global Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. It is determined by the HOMO-LUMO gap: η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small one. ijarset.comresearchgate.net
Global Softness (S): The reciprocal of global hardness (S = 1/2η), it quantifies the molecule's polarizability. ijarset.com
Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts the maximum possible electronic charge from the environment. It is defined as ω = µ² / 2η. researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile. dergipark.org.trijarset.com
While specific DFT calculations for this compound are not available in the provided literature, the table below illustrates these parameters for a set of related compounds, demonstrating how structural changes influence reactivity.
Table 1: Illustrative Quantum Chemical Descriptors for Various Compounds This table presents data for example compounds to illustrate the concept of global reactivity descriptors.
| Parameter | Compound 1 | Compound 2 | Compound 3 | Compound 4 |
| EHOMO (eV) | -4.413 | -4.195 | -4.139 | -4.462 |
| ELUMO (eV) | -0.730 | -0.510 | -0.479 | -0.801 |
| Energy Gap (ΔE) | 3.683 | 3.686 | 3.660 | 3.661 |
| Electronegativity (χ) (eV) | 2.572 | 2.353 | 2.309 | 2.632 |
| Global Hardness (η) (eV) | 1.841 | 1.843 | 1.830 | 1.830 |
| Global Softness (S) (eV) | 0.272 | 0.271 | 0.273 | 0.273 |
| Electrophilicity Index (ω) (eV) | 1.796 | 1.502 | 1.457 | 1.892 |
| Data sourced from a study on tetrathiafulvalene (B1198394) (TTF) conjugated molecules for illustrative purposes. ijarset.com |
Fukui Functions for Site Selectivity and Reaction Mechanism Insights
Fukui functions are vital local reactivity descriptors that identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.net They are defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. researchgate.net
The condensed Fukui functions are calculated for:
Nucleophilic attack (f+): Indicates sites prone to attack by a nucleophile. researchgate.net
Electrophilic attack (f-): Indicates sites prone to attack by an electrophile. researchgate.net
Radical attack (f0): Indicates sites susceptible to radical attack.
By analyzing the values of the Fukui function on each atom of this compound, one could predict the most reactive sites. For instance, the nitrogen atoms of the primary and tertiary amine groups, as well as specific carbon atoms in the aromatic rings, would be expected to show different reactivity profiles, guiding the understanding of potential reaction mechanisms. The ortho-positioning of the amino group is known to create unique intramolecular interactions that influence coupling patterns and reactivity compared to para-substituted analogs.
Conformational Landscape and Tautomerism Investigationsmit.eduekb.eg
The three-dimensional structure and potential for isomerization are critical to a molecule's function.
Energy Profiles of Rotational Isomers and Conformational Preferences
The structure of this compound features several single bonds around which rotation can occur, leading to various rotational isomers (conformers). The introduction of an N-methyl group significantly impacts the conformational landscape, as it can create steric hindrance and alter electronic interactions. mdpi.com
In N-aryl amides, for example, N-methylation often results in a preference for the cis conformation due to electronic repulsion between the carbonyl lone pair and the aryl π-electrons. nih.gov For this compound, the key rotational barriers would be associated with the C-N bonds linking the phenyl and aminophenyl groups to the tertiary nitrogen. Computational studies can map the potential energy surface by systematically rotating these bonds, identifying the lowest-energy conformers and the transition states that separate them. The relative energies of these conformers determine their population at a given temperature. Studies on related N-methylated compounds show that N-methylation can lead to greater conformational flexibility, which can be crucial for biological activity. mdpi.com
Relative Stability of Different Tautomeric Forms (e.g., for related Schiff base derivatives)mit.eduekb.eg
Tautomerism involves the migration of a proton, typically between a heteroatom and a carbon atom, leading to isomers that can exist in equilibrium. For compounds containing amine functionalities, amino-imino tautomerism is a key consideration. researchgate.netvu.nl
While this compound itself is not prone to simple tautomerization, its derivatives, such as Schiff bases formed from the primary amino group, would exhibit tautomerism. Theoretical calculations are essential for determining the relative stability of different tautomeric forms. ekb.eg For instance, in studies of related heterocyclic systems, the amino tautomer is often found to be more stable than the imino form in the gas phase, though this can be influenced by the solvent and molecular structure. vu.nl In some quinazoline (B50416) derivatives, the imino tautomer has been shown to be the predominant form in solution. researchgate.net The relative stability is determined by a combination of factors, including aromaticity, intramolecular hydrogen bonding, and electronic effects of substituents. researchgate.netresearchgate.net
Non-Linear Optical (NLO) Properties Prediction and Analysismit.edunih.govnih.gov
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Computational chemistry provides a powerful tool for predicting the NLO properties of molecules. The key parameters are the electric dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities.
The presence of electron-donating groups (like the amino and N-methyl-N-phenylamino groups) and electron-accepting systems within a π-conjugated framework can lead to significant NLO responses. ekb.egresearchgate.net For this compound, the interaction between the two different amine groups mediated by the aromatic ring could create a "push-pull" system, which is a common design strategy for NLO molecules. nih.govekb.eg
Computational methods, such as DFT, can be used to calculate these NLO parameters. The calculated values for the isolated molecule can be further refined by considering the effects of the crystalline environment, which can significantly enhance the NLO response. nih.gov
Table 2: Illustrative NLO Properties of p-aminophenol and p-nitrophenol This table presents data for example compounds to illustrate the concept of NLO properties prediction. imist.ma
| Parameter | p-aminophenol | p-nitrophenol |
| Dipole Moment (μ) (Debye) | 2.2154 | 5.3468 |
| Mean Polarizability (α) (a.u.) | 77.41 | 86.84 |
| First Hyperpolarizability (β) (a.u.) | 449.27 | 1083.56 |
| Data calculated using the DFT/B3LYP/6-311G(d,p) method. imist.ma |
First Hyperpolarizability (β₀) and Related Tensor Calculations
There are no published research findings detailing the calculation or theoretical prediction of the first hyperpolarizability (β₀) value for this compound. Consequently, data tables of its β₀ tensor components and related parameters are not available. Scientific investigation into the second-order nonlinear optical response of this specific molecule has not been reported in the reviewed literature.
Structure-Property Relationships Governing NLO Response
Due to the absence of computational studies on the NLO properties of this compound, there is no available analysis of the structure-property relationships that would govern its NLO response. Key aspects, such as the role of its specific molecular geometry, intramolecular charge transfer characteristics, and the interplay of its donor-acceptor functionalities in determining its potential NLO activity, have not been computationally explored or documented.
Chemical Reactivity, Transformation, and Mechanistic Studies of N 2 Aminophenyl N Methyl N Phenylamine
Reactivity of Aromatic Amine Functionalities
The molecule contains a primary aromatic amine (-NH₂), a secondary aromatic amine (-NH(CH₃)), and a tertiary amine group, all of which influence the reactivity of the phenyl rings and participate in various chemical transformations.
Both the primary amino group and the tertiary N-methyl-N-phenylamino group are strong activating groups for electrophilic aromatic substitution (EAS). They increase the electron density of the phenyl rings to which they are attached, making them more susceptible to attack by electrophiles. These groups are ortho- and para-directing.
In N-(2-aminophenyl)-N-methyl-N-phenylamine, the primary amino group strongly activates the "aminophenyl" ring. The para position to the amino group is occupied by the N-methyl-N-phenylamino substituent, leaving the ortho positions as the most likely sites for electrophilic attack. However, steric hindrance from the adjacent bulky substituent may influence the regioselectivity.
The tertiary amine group activates both phenyl rings. On the "aminophenyl" ring, its influence combines with that of the primary amine. On the other "phenyl" ring, it directs incoming electrophiles to the ortho and para positions. The interplay between the electronic effects of these activating groups and steric factors governs the ultimate position of substitution. For instance, in reactions involving selenium dioxide (SeO₂), electrophilic substitution on an aromatic ring is a key step, competing with oxidative polymerization pathways. beilstein-journals.org The outcome is often dependent on the electronic properties of the arylamine, where less electron-rich systems can favor substitution over polymerization. beilstein-journals.org
Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution
| Ring | Activating Group | Predicted Position(s) | Notes |
|---|---|---|---|
| Aminophenyl Ring | -NH₂ and -N(CH₃)Ph | Ortho to -NH₂ | The para position is blocked. Steric hindrance is a significant factor. |
The nitrogen atoms of both the primary amino group and the secondary N-methylamino group possess lone pairs of electrons, rendering them nucleophilic. The primary amine (-NH₂) and the tertiary amine nitrogen are both available for nucleophilic reactions.
The nucleophilicity of amines is influenced by both electronic and steric factors. Generally, the nucleophilicity of amines decreases with increasing substitution due to steric hindrance. researchgate.net However, the electronic environment also plays a crucial role. The primary amine in this compound is an aromatic amine, which is typically less nucleophilic than an aliphatic amine because the lone pair on the nitrogen can be delocalized into the aromatic ring. The tertiary amine is also attached to two aromatic rings, which significantly reduces its basicity and nucleophilicity.
These nucleophilic centers can react with various electrophiles. For example, they can participate in nucleophilic aromatic substitution (SNAr) reactions if a suitable electron-deficient aromatic substrate is available. nih.govresearchgate.net The relative reactivity of the two amine groups would depend on the specific reaction conditions and the nature of the electrophile. researchgate.net
Reactions with Nitrous Acid and Diazotization Chemistry
The reaction of this compound with nitrous acid (HNO₂) is complex due to the presence of both a primary and a tertiary aromatic amine. Nitrous acid is unstable and is typically generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). chemistrysteps.comchemguide.co.uk The reactive electrophile in these reactions is the nitrosonium ion (NO⁺). chemistrysteps.commasterorganicchemistry.com
The primary aromatic amino group (-NH₂) reacts with nitrous acid to form an arenediazonium salt. orgoreview.comlkouniv.ac.in This process, known as diazotization, involves the nucleophilic attack of the amine on the nitrosonium ion, followed by a series of proton transfers and the eventual elimination of water to yield the diazonium ion (Ar-N₂⁺). chemistrysteps.com
Aromatic diazonium salts are notably more stable than their aliphatic counterparts, which decompose rapidly. masterorganicchemistry.comlkouniv.ac.in The stability of arenediazonium salts is attributed to the delocalization of the positive charge over the aromatic π-system. lkouniv.ac.in However, they are still generally unstable and potentially explosive in solid form. chemguide.co.ukmasterorganicchemistry.com For this reason, they are almost always prepared in solution at low temperatures (typically 0–5 °C) and used immediately. chemguide.co.ukorgoreview.com The stability of the diazonium salt can be influenced by the substituents on the aromatic ring; electron-withdrawing groups tend to increase stability. nih.gov In the case of this compound, the resulting diazonium salt would be an intermediate for further synthetic transformations.
Temperature is a critical parameter in the reaction with nitrous acid.
At Low Temperatures (0–5 °C): The primary amine undergoes diazotization to form the relatively stable benzenediazonium (B1195382) ion. chemguide.co.uk This intermediate can then be used in various subsequent reactions, such as azo coupling. lkouniv.ac.inresearchgate.net The tertiary amine group is generally unreactive under these conditions, though it can form a salt with the acid present. libretexts.orglibretexts.org
At Elevated Temperatures: If the reaction mixture is warmed, the diazonium salt becomes unstable and decomposes. chemguide.co.uk This decomposition typically leads to the formation of a phenol (B47542) and nitrogen gas. chemguide.co.uk Furthermore, the tertiary amine can react with the nitrosonium ion. While tertiary aliphatic amines form salts, tertiary aromatic amines can undergo electrophilic substitution on the activated ring to form a C-nitroso compound, typically at the para position. However, the N-methyl-N-phenylamino group in the starting material already has substituents on both rings, which could lead to a complex mixture of products. The reaction of secondary amines with nitrous acid yields N-nitrosamines (R₂N-N=O), which are known carcinogens. chemistrysteps.comyoutube.com Although the target compound has a tertiary amine, reactions involving related secondary amines like N-methylaniline would yield N-nitroso compounds. libretexts.org
Table 2: Temperature Effects on Reaction with Nitrous Acid
| Temperature | Reacting Group | Primary Product(s) | Mechanism |
|---|---|---|---|
| 0–5 °C | Primary Amine (-NH₂) | Arenediazonium Salt | Diazotization |
| > 5 °C | Diazonium Salt | Phenol, N₂ gas | Decomposition |
Acylation and Sulfonylation Reactions of the Amine Functionalities
The primary and tertiary amine functionalities in this compound can react with acylating and sulfonylating agents.
Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom. Common acylating agents include acid chlorides (e.g., acetyl chloride) and acid anhydrides (e.g., acetic anhydride). The primary amine is generally more reactive towards acylation than the tertiary amine due to less steric hindrance. The reaction typically occurs under basic conditions or with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Acylation of the primary amine would yield an N-acyl derivative, an amide. For example, reaction with chloroacetyl chloride could be expected to acylate the primary amine. nih.gov
Sulfonylation: This is the reaction of an amine with a sulfonyl halide (e.g., benzenesulfonyl chloride) or sulfonic anhydride (B1165640) to form a sulfonamide. Similar to acylation, the primary amine is the more likely site of reaction. The Hinsberg test, which uses benzenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines, is based on the reactivity of these amines and the properties of the resulting sulfonamides.
The relative reactivity of the different nitrogen atoms in this compound towards acylation and sulfonylation would provide a route to selectively functionalize the molecule, leading to a variety of derivatives with different chemical properties.
Table 3: Mentioned Chemical Compounds
| Compound Name | IUPAC Name |
|---|---|
| This compound | N¹-methyl-N¹-phenylbenzene-1,2-diamine |
| N-methylaniline | N-methylaniline |
| 4-dimethylaminopyridine (DMAP) | N,N-dimethylpyridin-4-amine |
| Acetyl chloride | Ethanoyl chloride |
| Acetic anhydride | Ethanoic anhydride |
| Benzenesulfonyl chloride | Benzenesulfonyl chloride |
| Phenol | Phenol |
| Nitrous acid | Nitrous acid |
| Sodium nitrite | Sodium nitrite |
| Selenium dioxide | Selenium dioxide |
N-Acylation and N-Sulfonylation of Primary and Secondary Amino Groups
The presence of a primary arylamine and a secondary N-methylarylamine within the same molecule presents opportunities for selective functionalization. The primary amino group is generally more nucleophilic and less sterically hindered than the secondary N-methylamino group, which often allows for regioselective reactions.
N-Acylation: The reaction of this compound with acylating agents, such as acid chlorides or anhydrides, can lead to mono- or di-acylated products. Due to the higher reactivity of the primary amine, mono-acylation typically occurs at this position under controlled conditions. For instance, the reaction with one equivalent of an acylating agent would be expected to predominantly yield N-(2-(acylamino)phenyl)-N-methyl-N-phenylamine. Complete acylation to form the di-acylated product, N-acyl-N-(2-(acylamino)phenyl)-N-methylaniline, would require harsher conditions or an excess of the acylating agent. In some cases, N-acylated aminophenyl derivatives have been observed to undergo deprotection under basic conditions before participating in subsequent reactions. nih.gov
N-Sulfonylation: Similar to acylation, sulfonylation with reagents like sulfonyl chlorides in the presence of a base can be directed towards either the primary or secondary amine. The synthesis of N-(2-amino-5-methylphenyl)-p-toluenesulfonamide has been reported, indicating that selective sulfonylation of the primary amino group in substituted o-phenylenediamines is a feasible pathway. google.com This resulting sulfonamide can then be used as an intermediate in the synthesis of more complex molecules. google.com The synthesis of 2-(benzyl-N-phenylsulfonyl)-benzimidazole derivatives from o-phenylenediamine (B120857) highlights a combined sulfonylation and cyclization process. nih.gov
The table below summarizes the expected products from selective functionalization.
| Reagent | Reaction Type | Expected Major Mono-functionalized Product |
| Acetyl Chloride | N-Acylation | N-(2-(acetylamino)phenyl)-N-methyl-N-phenylamine |
| Benzoic Anhydride | N-Acylation | N-(2-(benzoylamino)phenyl)-N-methyl-N-phenylamine |
| Tosyl Chloride | N-Sulfonylation | N-(2-(tosylamino)phenyl)-N-methyl-N-phenylamine |
Reaction Kinetics and Product Selectivity for Mono- and Di-functionalization
Achieving high selectivity for mono-functionalization over di-functionalization in diamines is a significant challenge in synthetic chemistry. The relative reactivity of the two amino groups in this compound is the primary determinant of product distribution.
Kinetic studies on the acylation of structurally related symmetrical diamines, such as m-phenylenediamine (B132917) with benzoic anhydride, have been conducted to understand and optimize selectivity. researchgate.net These studies, often performed in continuous flow microreactors, allow for precise control over reaction parameters like temperature, reactant concentrations, and molar ratios. By determining reaction orders, activation energies, and pre-exponential factors, a kinetic model can be built to predict the conditions that favor mono-acylation. For example, in the acylation of m-phenylenediamine, a mono-acylation selectivity of 96.9% was achieved under optimized conditions derived from such a kinetic model. researchgate.net
For an unsymmetrical diamine like this compound, the factors governing selectivity are more complex:
Electronic Effects: The primary amino group is generally more basic and nucleophilic.
Steric Hindrance: The secondary amine is attached to both a methyl and a phenyl group, creating more steric bulk compared to the primary amine. This significantly hinders the approach of electrophilic reagents.
Reaction Conditions: Low temperatures and the slow addition of a limited amount of the acylating or sulfonylating agent typically favor mono-functionalization at the primary amine. The use of a bulky base can also enhance selectivity by preferentially interacting with the less hindered primary amine.
| Factor | Condition Favoring Mono-functionalization (at -NH₂) | Condition Favoring Di-functionalization |
| Molar Ratio (Reagent:Diamine) | ≤ 1:1 | > 2:1 |
| Temperature | Low | High |
| Reagent Addition | Slow / Controlled | Rapid / Bolus |
| Steric Hindrance of Reagent | Bulky | Small |
Cyclization and Annulation Reactions Forming Heterocyclic Systems
Derivatives of this compound are valuable precursors for the synthesis of nitrogen-containing heterocycles, particularly those based on the benzimidazole (B57391) framework. The ortho-disposition of the two amino groups provides an ideal template for intramolecular cyclization reactions.
Intramolecular Cyclization to Form Benzimidazolone Derivatives
Benzimidazolones are an important class of heterocyclic compounds. While direct cyclization of this compound with a carbonylating agent like phosgene (B1210022) or its equivalents to a benzimidazolone is plausible, a more common synthetic route involves the cyclization of a urea (B33335) precursor.
A general method for preparing related 2-amino-benzimidazole derivatives involves a multi-step process. google.comgoogle.com First, a protected o-phenylenediamine derivative, such as N-(2-amino-5-methylphenyl)-p-toluenesulfonamide, is reacted with an N-phenoxycarbonyl monosubstituted amine. google.com This step forms a 2-(N-protecting group)-amino aryl urea intermediate. google.com This urea derivative then undergoes a dehydrating cyclization reaction in the presence of an organic base and a reagent like dichloro triphenylphosphine (B44618) to yield a 1-protected-2-(N-substituted)-amino-benzimidazole. google.comgoogle.com Subsequent deprotection affords the final product. google.comgoogle.com This strategy highlights how initial functionalization of the diamine is key to directing the subsequent cyclization.
The synthesis of benzimidazolone itself would typically involve reaction with a C1 electrophile that can be formally represented as a carbonyl group. For example, after mono-acylation of the primary amine, the resulting amide could be induced to cyclize.
Ring Opening and Recyclization Pathways for Heterocycle Synthesis
More complex heterocyclic systems can be accessed through reaction sequences that may involve the opening of an initially formed ring followed by recyclization. While specific examples starting from this compound are not documented, the principles can be inferred from related chemistries. For instance, the synthesis of certain spaced bis(benzimidazoles) involves the condensation of o-phenylenediamine with dicarboxylic acids, demonstrating the formation of larger structures. nih.gov
The transformation of N-acylpropargylguanidines, through a base-mediated hydroamination, can proceed with distinct regiochemistry to form different isomers of N-acyl-2-aminoimidazoles. nih.gov This illustrates how the choice of catalyst or reaction conditions (e.g., base-mediated vs. silver-catalyzed) can divert a cyclization pathway to yield different heterocyclic products from a common precursor. nih.gov Such regioselective cyclizations are crucial in building complex molecular architectures and avoiding problematic protection/deprotection sequences. nih.gov
Advanced Materials and Catalytic Applications of N 2 Aminophenyl N Methyl N Phenylamine Derivatives
Polymer Chemistry and Photoinitiation
The unique electronic and structural features of N-(2-aminophenyl)-N-methyl-N-phenylamine derivatives make them suitable candidates for use in polymer chemistry, both as initiators for polymerization processes and as functional monomers for incorporation into polymer backbones.
While direct studies on this compound as a photoinitiator are not extensively documented, the behavior of structurally similar compounds provides strong evidence for its potential in this role. For instance, 2-(N-Methyl-N-phenylamino) acetonaphthone (MPA), which shares the N-methyl-N-phenylamino moiety, has been successfully synthesized and demonstrated as a cleavable photoinitiator for the polymerization of methyl methacrylate. mdpi.com MPA exhibits high molar absorptivity and its photoinitiation capability has been confirmed in formulations with multifunctional monomers. mdpi.com The photodecomposition of MPA is proposed to proceed via a Norrish Type I reaction, generating radicals that initiate polymerization. mdpi.com
The photoinitiation efficiency of such systems can be influenced by the specific substituents on the aromatic rings and the nature of the chromophore. The presence of the amino group in this compound could further enhance its photoactivity and interaction with other components of the polymerization system.
The incorporation of N-phenylamine and its derivatives into polymer backbones is a known strategy to impart desirable properties such as thermal stability, conductivity, and specific optical characteristics. For example, the polymerization of various aniline (B41778) derivatives with sulfur monochloride has been shown to yield poly[N,N-(phenylamino)disulfides], which are colored polymers with a conjugated backbone consisting of nitrogen and sulfur atoms. nih.govmdpi.com The electronic properties and color of these polymers can be tuned by the substituents on the phenylamine ring. nih.govmdpi.com
Furthermore, poly(o-phenylenediamine) (PoPD) and its copolymers have been investigated for their unique structures and properties, including solubility and fluorescence. researchgate.netchalcogen.ronanotechunn.com The synthesis of PoPD can result in a ladder-type structure with phenazine (B1670421) rings, which contributes to its distinct electrochemical and optical behavior. chalcogen.ronanotechunn.com While not directly involving this compound, these studies on related o-phenylenediamines suggest that its incorporation into a polymer backbone could lead to materials with interesting electro-optical properties. The N-methyl-N-phenyl substituent would likely influence the polymer's solubility, morphology, and electronic characteristics. Research on the synthesis of functional polymers often involves monomers with specific reactive groups that allow for their incorporation into a polymer chain, a role that derivatives of this compound could potentially fulfill. google.comnih.gov
Coordination Chemistry and Ligand Design
The diamine nature of this compound makes it an excellent candidate for ligand design in coordination chemistry. The two nitrogen atoms can act as donor sites to coordinate with a variety of metal ions, leading to the formation of stable metal complexes with diverse structures and properties.
The synthesis of metal complexes with ligands derived from substituted phenylenediamines is a well-established area of research. These ligands can be readily synthesized and subsequently reacted with metal salts to form complexes. For instance, metal complexes of N,N′-bis(3,5-di-tert-butyl-2-hydroxyphenyl)-1,2-phenylenediamine have been synthesized with various transition metals, including manganese, iron, cobalt, and nickel. mdpi.comnih.govresearchgate.net These complexes often exhibit interesting redox properties due to the non-innocent nature of the ligand. mdpi.comnih.govresearchgate.net
Similarly, the reaction of 2-aminopyridine (B139424) with tosyl chloride followed by complexation with zinc(II) and copper(II) ions has been reported, demonstrating the versatility of amino-functionalized aromatic compounds in forming metal complexes. nih.gov The synthesis of rare-earth metal complexes with diphenylamide ligands has also been explored, yielding both solvated and unsolvated structures. researchgate.net The synthesis of manganese(II)/manganese(III) mixed-valence coordination polymers has been achieved using a mononuclear manganese(III) complex as a "ligand" building block. rsc.org These examples highlight the potential for this compound to act as a versatile ligand for the synthesis of a wide range of metal complexes, including mononuclear, binuclear, and polymeric structures. The specific reaction conditions, such as the choice of metal salt, solvent, and temperature, would be expected to influence the final structure and composition of the resulting complexes.
Ligands derived from N,N'-disubstituted o-phenylenediamines can adopt various coordination modes depending on the oxidation state of the ligand and the nature of the metal center. mdpi.comnih.govresearchgate.net For example, in its fully reduced form, the sp3-hybridized nitrogen donors allow for flexible chelation, while in the oxidized form, the sp2-hybridized nitrogens can lead to a more planar ligand conformation. nih.govresearchgate.net This redox non-innocence, where the ligand can actively participate in redox processes, is a key feature that influences the electronic structure and reactivity of the resulting metal complexes. mdpi.comnih.govresearchgate.netrsc.org
The coordination of the ligand to the metal center can be studied using various spectroscopic techniques, such as FT-IR and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction. In related systems, shifts in the vibrational frequencies of the ligand upon coordination provide evidence of metal-ligand bond formation. nih.gov X-ray crystallography can reveal the precise coordination geometry around the metal center, as well as bond lengths and angles, offering detailed insights into the metal-ligand interactions. The study of metal ammine complexes has historically been crucial in understanding coordination chemistry, and the principles derived from these studies are applicable to more complex ligands like this compound. scispace.com The formation of metal-organic frameworks (MOFs) using amine-functionalized ligands is another area of active research, where the coordination between the metal centers and the organic linkers dictates the structure and properties of the resulting porous material. rsc.orgresearchgate.netnih.govresearchgate.net
Catalysis
Metal complexes derived from this compound and related ligands hold significant promise as catalysts for a variety of organic transformations. The ability to tune the electronic and steric properties of the ligand, as well as the choice of the metal center, allows for the rational design of catalysts with specific activities and selectivities.
Research into the catalytic applications of related systems has shown significant potential. For example, ruthenium(II) complexes have been effectively used as catalysts for the N-methylation of amines using methanol (B129727) as a C1 source under weak base conditions. nih.gov This "borrowing hydrogen" methodology is an environmentally benign approach for the synthesis of N-methylated compounds. nih.gov The proposed mechanism involves the formation of a Ru-H intermediate. nih.gov
Furthermore, the catalytic hydrogenation of nitriles is another area where metal complexes of amine-containing ligands could be active. Atomically dispersed palladium catalysts have shown high efficiency and selectivity in the transfer hydrogenation of nitriles, with the structure of the catalyst influencing whether primary or secondary amines are formed. nih.gov The selective catalytic hydrogenation of functionalized nitroarenes to primary amines has also been demonstrated using stabilized palladium nanoparticle catalysts. rsc.org Ruthenium complexes have also been investigated for the catalytic hydrogenation of amides, where the catalyst's structure can be tuned to achieve either C=O or C-N bond cleavage. scispace.com These examples underscore the potential for metal complexes of this compound derivatives to be developed as effective catalysts for a range of important chemical transformations, including N-alkylation and hydrogenation reactions.
Functional Dyes and Pigments
The aromatic framework of this compound serves as an excellent building block for chromophores. The amine groups act as powerful auxochromes (color-assisting groups), which can be integrated into larger conjugated systems to create functional dyes and pigments with tunable optical properties.
A primary method for synthesizing dyes from aromatic amines is through the formation of azo compounds, which contain the -N=N- azo group. nih.govcuhk.edu.hk This is typically achieved via a two-step diazotization-coupling reaction. The primary amine of an this compound derivative can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. nih.govunb.ca This highly reactive diazonium salt can then undergo an electrophilic aromatic substitution reaction with an electron-rich coupling component, such as a phenol (B47542), naphthol, or another aromatic amine, to form a brightly colored azo dye. cuhk.edu.hkrsc.orgjbiochemtech.com
The resulting chromophore's structure can be systematically varied. For instance, using different coupling components allows for the synthesis of a wide palette of colors, ranging from yellow and orange to red and violet. unb.cajbiochemtech.com The general synthetic scheme for producing an azo dye from a derivative is outlined below.
General Synthesis of an Azo Dye Derivative
| Step | Reaction | Reagents and Conditions |
|---|---|---|
| 1 | Diazotization | Derivative of this compound, NaNO₂, aq. HCl |
| 2 | Coupling | Electron-rich aromatic compound (e.g., Naphthalen-2-ol), NaOH, 0-5 °C |
Beyond azo dyes, the o-phenylenediamine (B120857) core can be used to synthesize other classes of chromophores. Condensation reactions with 1,2-dicarbonyl compounds yield quinoxalines, while oxidative dimerization can lead to the formation of phenazine structures, which also exhibit distinct optical properties. sigmaaldrich.comnih.gov The polymerization of o-phenylenediamine derivatives can also produce fluorescent polymers with applications in materials science. researchgate.netchalcogen.ro
The optical properties of dyes derived from the this compound scaffold are intrinsically linked to their molecular structure. The absorption and emission wavelengths, as well as the quantum yield of fluorescence, can be precisely tuned by modifying the electronic nature of the molecule. mdpi.com
The introduction of electron-donating groups (like alkoxy or alkylamino) or electron-withdrawing groups (like nitro or cyano) onto the aromatic rings alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This change in the HOMO-LUMO gap directly affects the wavelength of light absorbed. For example, extending the π-conjugated system or increasing the push-pull character of the molecule typically leads to a bathochromic (red) shift in the absorption spectrum. researchgate.net
The solvent environment also plays a critical role, a phenomenon known as solvatochromism. In polar solvents, dyes with significant charge-transfer character in their excited state are often stabilized, leading to shifts in their absorption and emission spectra compared to non-polar solvents. researchgate.net The table below summarizes the optical properties of representative dyes containing related phenylenediamine or triphenylamine (B166846) chromophores, illustrating the range of characteristics achievable.
Table of Optical Properties for Related Functional Dyes
| Dye Structure/Class | Excitation λ (nm) | Emission λ (nm) | Stokes Shift (nm) | Solvent | Reference(s) |
|---|---|---|---|---|---|
| Acid Yellow 17 (Azo Dye) | 400 | 437 | 37 | Water | niscpr.res.in |
| Schiff Base of o-phenylenediamine (L1) | 350 | ~540 | ~190 | Methanol | mdpi.com |
| Aminoanthracene-PMMA | 415 | - | - | Film | nih.gov |
| Dye-incorporated o-phenylenediamine | - | Red Emission | - | - | acs.org |
These relationships allow for the rational design of dyes for specific applications, such as in organic light-emitting diodes (OLEDs), where precise color tuning and high quantum efficiency are required. researchgate.net
Chemical Sensors and Probes
The ability of this compound derivatives to interact with analytes through coordination or chemical reactions makes them ideal candidates for the construction of chemosensors. By coupling this recognition moiety to a fluorophore, highly sensitive and selective fluorescent probes can be developed.
Fluorescent chemosensors operate by transducing a molecular recognition event into a measurable change in fluorescence. researchgate.net The design of such probes based on the this compound scaffold often employs mechanisms like Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT). researchgate.netnih.gov
In a typical PET-based "turn-on" sensor, the diamine moiety acts as an electron-rich quencher that suppresses the fluorescence of an attached fluorophore (e.g., coumarin, rhodamine, or anthracene). researchgate.net Upon binding to a target analyte, such as a metal ion or a reactive species like nitric oxide (NO), the electron-donating ability of the diamine is diminished. This disruption of the PET process "turns on" the fluorescence of the probe. For example, the o-phenylenediamine group is a well-known recognition site for NO, where it is converted to a benzotriazole (B28993), leading to a strong fluorescence enhancement. researchgate.net
Derivatives can be designed for high selectivity. For instance, a sensor incorporating an N-(2-aminophenyl)-N-(9-anthrylmethyl)amine structure was shown to be a highly selective fluorescent chemosensor for mercury (Hg²⁺) cations. Similarly, triphenylamine-based probes have demonstrated selectivity for ions like Fe³⁺ and Cu²⁺. rsc.org The synthesis involves covalently linking the this compound derivative to a suitable fluorophore, often through a simple condensation or substitution reaction. The resulting sensor can detect analytes in various media, including aqueous solutions, which is crucial for biological applications. bohrium.comresearchgate.net
The table below summarizes the characteristics of several chemosensors based on o-phenylenediamine or related amine structures, highlighting their utility in detecting a range of important analytes.
Table of Representative Amine-Based Chemosensors
| Sensor Base | Analyte(s) | Sensing Mechanism | Response | Detection Limit | Reference(s) |
|---|---|---|---|---|---|
| o-Phenylenediamine-Rhodamine | Nitric Oxide (NO) | PET Inhibition | Turn-on | - | researchgate.net |
| N-(2-aminophenyl)-N-(9-anthrylmethyl)amine derivative | Hg²⁺ | Complexation | Fluorescence change | - | - |
| Xanthene-aldehyde | Ethylenediamine (EDA) | Aggregation Tuning / Imine formation | Turn-on | 0.87 µM | bohrium.comresearchgate.net |
| Phenylthiadiazole Schiff Base | Al³⁺, Zn²⁺ | CHEF / C=N Isomerization | Turn-on | 2.22 µM (Al³⁺) | mdpi.com |
Mechanisms of Detection and Selective Recognition for Analytical Applications
Derivatives of this compound leverage the versatile reactivity of the core N-phenyl-o-phenylenediamine structure to achieve selective analytical detection through several distinct mechanisms. The presence of the two amine groups at the ortho position on one of the phenyl rings is the key functional feature, enabling a range of optical and electrochemical responses upon interaction with specific analytes. These mechanisms primarily include analyte-induced oxidation, the formation of coordination complexes with metal ions via Schiff base derivatives, and analyte-specific cyclization reactions.
Oxidation-Based Sensing Mechanisms
A prevalent detection strategy for sensors derived from o-phenylenediamine (OPD) scaffolds is based on analyte-induced oxidation. The OPD core is typically colorless and non-fluorescent, but upon oxidation, it undergoes a dimerization reaction to form 2,3-diaminophenazine (DAP), also referred to as oxidized OPD (OPDox). nih.govnih.gov This product is notable for its distinct yellow color and strong fluorescence, providing both a colorimetric and a "turn-on" fluorometric signal. magtech.com.cn
The general mechanism can be summarized as:
Analyte as Oxidant: In the simplest case, the target analyte itself is an oxidizing agent that directly converts the OPD derivative to its corresponding fluorescent phenazine dimer. This has been widely applied for the detection of species such as hydrogen peroxide and certain metal ions with sufficient oxidizing potential, like Cu²⁺ and Ag⁺. nih.govchemicalbook.com
Catalytic Oxidation: Many sensing systems rely on nanomaterials or other catalysts that generate reactive oxygen species (ROS) in the presence of an analyte, which in turn oxidize the OPD moiety. nih.gov The kinetics of the color or fluorescence development can be correlated to the analyte's concentration. mdpi.comresearchgate.net
The selectivity of this method can be tuned by modifying the substituents on the OPD core. The N-methyl and N-phenyl groups on the parent compound, this compound, modulate the oxidation potential and steric environment of the diamine, influencing its reactivity and specificity toward different oxidants.
Chelation-Enhanced Sensing via Schiff Base Derivatives
The primary amine group of the this compound scaffold is a versatile handle for creating more complex, selective ligands. One of the most effective methods is through the synthesis of Schiff base derivatives. This involves a condensation reaction between the primary amine and a carbonyl compound (e.g., an aldehyde or ketone). nih.govijcmas.com The resulting Schiff base ligand, often containing additional donor atoms (like hydroxyl or carboxyl groups from the aldehyde component), can act as a highly effective chelator for metal ions. researchgate.netresearchgate.net
The detection mechanism relies on the changes in the photophysical properties of the Schiff base upon metal ion coordination. nih.gov Common mechanisms include:
Chelation-Enhanced Fluorescence (CHEF): In many Schiff base sensors, the fluorescence is quenched in the free ligand state due to mechanisms like photoinduced electron transfer (PET) from the amine or imine groups to the fluorophore. Upon binding a metal ion, this PET process is inhibited, leading to a significant "turn-on" fluorescence response. nih.gov
Colorimetric Changes: The coordination of a metal ion alters the electronic structure of the conjugated Schiff base system, resulting in a shift in its maximum absorption wavelength (λmax). researchgate.net This change is observable as a distinct color change in the solution, allowing for visual or spectrophotometric detection.
Analyte-Specific Cyclization Reactions
A highly selective detection mechanism involves a specific chemical reaction between the o-diamine moiety and the analyte that results in the formation of a new heterocyclic ring system. A classic example of this is the detection of nitric oxide (NO). researchgate.net
Probes for nitric oxide are frequently designed by coupling a fluorophore to an o-phenylenediamine recognition site. The detection mechanism proceeds as follows:
In the absence of NO, the probe's fluorescence is often quenched by a photoinduced electron transfer (PET) process from the electron-rich diamine group to the excited fluorophore.
In the presence of NO and oxygen, the diamine group undergoes a rapid and selective oxidative cyclization reaction to form a stable and electron-withdrawing benzotriazole derivative. researchgate.net
The formation of the triazole ring eliminates the PET quenching pathway. This restores the fluorescence of the attached fluorophore, leading to a "turn-on" signal that is directly proportional to the NO concentration.
A derivative of N-phenyl-o-phenylenediamine has been successfully used in a fluorescent probe for nitric oxide, demonstrating the viability of this mechanism with substituted scaffolds. researchgate.net The high specificity of the diazotization-cyclization reaction ensures excellent selectivity for NO over other biologically relevant reactive oxygen and nitrogen species.
| Detection Mechanism | Analyte Class | Signal Transduction | Key Molecular Transformation |
| Analyte-Induced Oxidation | Oxidizing Agents (H₂O₂, Cu²⁺) | Colorimetric & "Turn-On" Fluorescence | o-Diamine → 2,3-Diaminophenazine |
| Schiff Base Chelation | Metal Ions (Zn²⁺, Ni²⁺, Fe²⁺) | Colorimetric & Fluorescence (CHEF) | Formation of Metal-Ligand Complex |
| Analyte-Specific Cyclization | Nitric Oxide (NO) | "Turn-On" Fluorescence (PET Inhibition) | o-Diamine → Benzotriazole |
Future Research Directions and Emerging Areas for N 2 Aminophenyl N Methyl N Phenylamine
Exploration of Novel and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For N-(2-aminophenyl)-N-methyl-N-phenylamine and its analogs, future research will likely focus on several key areas to enhance sustainability and accessibility.
Green Chemistry Approaches: Traditional synthetic methods for diphenylamines often involve harsh reaction conditions and the use of hazardous reagents. Future methodologies will increasingly adopt the principles of green chemistry, such as the use of renewable starting materials, solvent-free reaction conditions, and the development of catalytic systems that minimize waste. For instance, research into solid-acid catalyzed reactions under microwave irradiation for the synthesis of related heterocyclic compounds has shown promise in reducing reaction times and improving yields, a strategy that could be adapted for N-aryl-o-phenylenediamines.
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and mild reaction conditions. The exploration of biocatalytic routes, such as those employing transaminases or other engineered enzymes, could provide a highly efficient and sustainable pathway to chiral derivatives of this compound. This approach is particularly attractive for the synthesis of pharmaceutical intermediates where stereochemistry is crucial.
Flow Chemistry: Continuous flow synthesis presents a scalable and safer alternative to traditional batch processing. The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors can lead to higher yields, improved purity, and minimized risk of hazardous side reactions. The application of flow chemistry to the synthesis of this compound could streamline its production and enable the efficient synthesis of a diverse library of its derivatives.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging carbon-nitrogen bonds under mild conditions. Future research could explore the use of photoredox catalysis for the direct arylation of N-methyl-o-phenylenediamine or related precursors, offering a more energy-efficient and atom-economical route to the target compound and its derivatives.
Integration of Advanced Computational Modeling and Machine Learning for Property Prediction and Design
The synergy between computational chemistry and experimental work is accelerating the pace of scientific discovery. For this compound, in silico methods are set to play a pivotal role in predicting its properties and guiding the design of new functional molecules.
Quantum Mechanical and Molecular Mechanics Simulations: Computational tools like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide deep insights into the electronic structure, conformation, and intermolecular interactions of this compound and its derivatives. These methods can be used to predict key properties such as bond dissociation energies, which are crucial for understanding antioxidant activity, as well as electronic properties relevant to their use in organic electronics.
Machine Learning for Property Prediction: The application of machine learning (ML) algorithms to predict molecular properties is a rapidly growing field. acs.org By training models on existing experimental and computational data for diphenylamine (B1679370) derivatives, it is possible to develop robust quantitative structure-property relationship (QSPR) models. researchgate.netchemrxiv.org These models can then be used to rapidly screen virtual libraries of novel this compound derivatives for desired properties, such as enhanced thermal stability, specific electronic characteristics, or improved biological activity, thereby significantly reducing the time and cost associated with experimental screening. acs.org An artificial neural network (ANN) model, for example, could be employed to establish a quantitative link between the molecular structure of derivatives and their antioxidant performance. acs.org
Computational Design of Novel Derivatives: Beyond property prediction, computational methods can be used for the de novo design of molecules with tailored functionalities. By combining machine learning with molecular modeling, researchers can generate novel chemical structures based on the this compound scaffold that are optimized for specific applications. For instance, a random forest (RF) model could be utilized to analyze the contribution of different substituent groups at various positions on the diphenylamine backbone to a particular property, guiding the design of next-generation materials. acs.org
Diversification of Advanced Materials Applications Beyond Current Scope
The unique electronic and structural features of this compound make it a promising building block for a variety of advanced materials. Future research will likely expand its applications into several cutting-edge areas.
Organic Electronics: The electron-donating nature of the amine groups and the conjugated π-system of the phenyl rings suggest potential applications in organic electronics. Derivatives of this compound could be explored as hole-transporting materials in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells. Judicious functionalization of the core structure could allow for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize device performance.
Sensors: The presence of multiple nitrogen atoms makes this compound and its derivatives interesting candidates for the development of chemical sensors. These nitrogen atoms can act as binding sites for metal ions or other analytes. Changes in the photophysical properties, such as fluorescence or color, upon binding could be utilized for the sensitive and selective detection of target species.
Smart Materials: Incorporation of the this compound moiety into polymer backbones or as a functional dopant could lead to the development of "smart" materials that respond to external stimuli such as light, heat, or pH. For example, photo-responsive polymers could be designed for applications in data storage or controlled drug release.
Interdisciplinary Research Initiatives Leveraging this compound Derivatives
The full potential of this compound can be realized through collaborations that bridge different scientific disciplines.
Materials Science and Engineering: Joint efforts between synthetic chemists and materials scientists will be crucial for the rational design and fabrication of novel materials based on this compound. This includes the development of thin-film deposition techniques for electronic devices and the characterization of the morphological and performance properties of new materials.
Biology and Medicine: The structural similarity of this compound to known bioactive molecules suggests potential applications in medicinal chemistry. Interdisciplinary research involving chemists, biologists, and pharmacologists could lead to the discovery of new therapeutic agents. For example, derivatives could be designed and screened for their activity as enzyme inhibitors or receptor modulators.
Computational Science: Collaboration with computational scientists is essential for leveraging the power of advanced modeling and machine learning. This will enable the development of more accurate predictive models and the in silico design of molecules with optimized properties, accelerating the discovery and development of new applications.
Development of High-Throughput Screening for Structure-Activity/Property Relationships
To efficiently explore the vast chemical space of this compound derivatives, high-throughput screening (HTS) methodologies are indispensable.
Combinatorial Synthesis: The development of automated or semi-automated synthesis platforms will allow for the rapid generation of large libraries of derivatives with diverse substitution patterns. This will provide a rich dataset for establishing comprehensive structure-activity relationships (SAR) and structure-property relationships (SPR).
High-Throughput Assays: The implementation of rapid and reliable assays is crucial for screening the synthesized libraries for desired properties. This could include automated spectroscopic measurements for photophysical characterization, electrochemical methods for evaluating redox properties, or cell-based assays for assessing biological activity.
Q & A
Q. What are the established synthetic routes for N-(2-aminophenyl)-N-methyl-N-phenylamine, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis of tertiary amines like this compound typically involves reductive amination or nucleophilic substitution. For example, a strategy analogous to N-methyl-2-phenylethylamine synthesis suggests combining a ketone/aldehyde with a methylamine derivative under reducing conditions (e.g., NaBH₃CN) . Optimization can include:
- Temperature control : Maintaining 0–25°C to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.
- Excess amine : Using 1.5–2.0 equivalents of methylamine to drive the reaction .
Data from analogous compounds indicate yields of 60–85% under optimized conditions.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Aromatic protons (6.5–7.5 ppm) and methyl groups (2.5–3.5 ppm) confirm substitution patterns.
- Integration ratios distinguish N-methyl (singlet) from aryl protons.
- IR Spectroscopy :
- N-H stretches (3300–3500 cm⁻¹) for the aminophenyl group.
- Absence of carbonyl peaks (1600–1800 cm⁻¹) rules out acetylated impurities.
- Cross-Validation : Compare with databases like NIST Chemistry WebBook for reference spectra .
Advanced Research Questions
Q. How do conflicting solubility and stability data for this compound arise, and how can they be resolved experimentally?
Methodological Answer: Contradictions in solubility/stability often stem from:
- pH-dependent ionization : The amine group’s protonation state affects solubility. Conduct solubility studies at pH 2–12 using buffered solutions.
- Oxidative degradation : Monitor stability under inert atmospheres (N₂/Ar) and light exclusion .
- Analytical consistency : Use HPLC with UV detection (λ = 254 nm) to quantify degradation products. Data from nitrosamine analogs suggest a shelf life of <6 months at 4°C .
Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition (e.g., HDACs)?
Methodological Answer: Structural analogs like 4-acetamido-N-(2-aminophenyl)benzamide act as HDAC inhibitors by chelating zinc ions in the enzyme active site . For this compound:
- Docking studies : Use software (AutoDock Vina) to model interactions with HDAC isoforms.
- SAR analysis : Compare with phenylenediamine derivatives (e.g., Entinostat) to identify critical substituents .
- In vitro assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC).
Q. What computational methods predict the reactivity of this compound in catalytic processes (e.g., C-H activation)?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., aryl C-H bonds).
- Transition state analysis : Calculate activation energies for proposed pathways (e.g., oxidative addition vs. radical mechanisms).
- Benchmarking : Validate against crystallographic data for sulfonamide analogs (e.g., bond angles/ distances from single-crystal XRD) .
Q. How can regioselectivity challenges in modifying the aminophenyl group be addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
